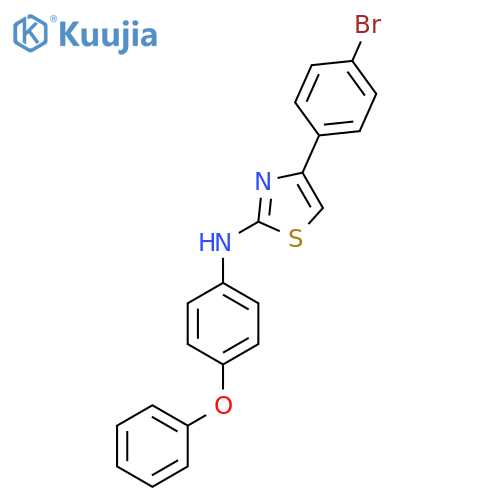Cas no 761395-31-7 (4-(4-Bromophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine)

761395-31-7 structure
商品名:4-(4-Bromophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine
CAS番号:761395-31-7
MF:C21H15BrN2OS
メガワット:423.325602769852
MDL:MFCD00955175
CID:5026523
4-(4-Bromophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(4-bromophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine
- (4-(4-BROMOPHENYL)(2,5-THIAZOLYL))(4-PHENOXYPHENYL)AMINE
- SBB062337
- 4-(4-bromophenyl)-N-(4-phenoxyphenyl)thiazol-2-amine
- [4-(4-bromophenyl)(1,3-thiazol-2-yl)](4-phenoxyphenyl)amine
- 4-(4-Bromophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine
-
- MDL: MFCD00955175
- インチ: 1S/C21H15BrN2OS/c22-16-8-6-15(7-9-16)20-14-26-21(24-20)23-17-10-12-19(13-11-17)25-18-4-2-1-3-5-18/h1-14H,(H,23,24)
- InChIKey: ARJVWIVRTVWRFW-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)C1=CSC(=N1)NC1C=CC(=CC=1)OC1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 418
- 疎水性パラメータ計算基準値(XlogP): 6.7
- トポロジー分子極性表面積: 62.4
4-(4-Bromophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB162515-1g |
(4-(4-Bromophenyl)(2,5-thiazolyl))(4-phenoxyphenyl)amine; . |
761395-31-7 | 1g |
€211.20 | 2025-03-19 | ||
| abcr | AB162515-2g |
(4-(4-Bromophenyl)(2,5-thiazolyl))(4-phenoxyphenyl)amine; . |
761395-31-7 | 2g |
€272.50 | 2025-03-19 | ||
| abcr | AB162515-5g |
(4-(4-Bromophenyl)(2,5-thiazolyl))(4-phenoxyphenyl)amine; . |
761395-31-7 | 5g |
€377.50 | 2025-03-19 | ||
| abcr | AB162515-2 g |
(4-(4-Bromophenyl)(2,5-thiazolyl))(4-phenoxyphenyl)amine |
761395-31-7 | 2g |
€272.50 | 2023-05-08 | ||
| abcr | AB162515-5 g |
(4-(4-Bromophenyl)(2,5-thiazolyl))(4-phenoxyphenyl)amine |
761395-31-7 | 5g |
€377.50 | 2023-05-08 | ||
| abcr | AB162515-1 g |
(4-(4-Bromophenyl)(2,5-thiazolyl))(4-phenoxyphenyl)amine |
761395-31-7 | 1g |
€211.30 | 2023-05-08 | ||
| abcr | AB162515-10 g |
(4-(4-Bromophenyl)(2,5-thiazolyl))(4-phenoxyphenyl)amine |
761395-31-7 | 10g |
€482.50 | 2023-05-08 | ||
| abcr | AB162515-10g |
(4-(4-Bromophenyl)(2,5-thiazolyl))(4-phenoxyphenyl)amine; . |
761395-31-7 | 10g |
€482.50 | 2025-03-19 |
4-(4-Bromophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine 関連文献
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
761395-31-7 (4-(4-Bromophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine) 関連製品
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:761395-31-7)4-(4-Bromophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine

清らかである:99%/99%/99%
はかる:2g/5g/10g
価格 ($):161.0/224.0/286.0